molecular formula C7H5ClO2S B3385998 3-(5-Chlorothiophen-2-yl)-propenoic acid CAS No. 69193-39-1

3-(5-Chlorothiophen-2-yl)-propenoic acid

Cat. No.: B3385998
CAS No.: 69193-39-1
M. Wt: 188.63 g/mol
InChI Key: JAFVPRMULXJDEN-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Structural Context within Heterocyclic Chemistry

The thiophene (B33073) nucleus is substituted at two positions. At the 5-position, a chlorine atom is present. Halogenation of thiophenes is a common synthetic modification that can significantly influence the electronic properties and reactivity of the ring system. wikipedia.org At the 2-position, a propenoic acid group is attached. This substituent consists of a three-carbon chain with a carboxylic acid group and a carbon-carbon double bond. The double bond is in conjugation with both the thiophene ring and the carboxyl group, creating an extended π-electron system. This extended conjugation is a critical feature that dictates the molecule's electronic and spectroscopic properties, as well as its chemical reactivity.

The general class of α,β-unsaturated carbonyl compounds, to which 3-(5-Chlorothiophen-2-yl)-propenoic acid belongs, are known for their diverse reactivity. The presence of the electron-withdrawing carbonyl group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.org

Significance of Chlorinated Thiophenes and α,β-Unsaturated Carboxylic Acids in Contemporary Organic Synthesis

Chlorinated thiophenes are valuable intermediates in organic synthesis. The chlorine atom can serve as a leaving group in various cross-coupling reactions, allowing for the introduction of a wide array of other functional groups. Alternatively, the chlorine atom can be retained in the final molecule, where its lipophilicity and electronic effects can be crucial for biological activity. The chlorination of thiophene can be achieved through various methods, including the use of chlorine gas or sulfuryl chloride, sometimes in the presence of a catalyst like iodine to improve selectivity. google.com

α,β-Unsaturated carboxylic acids and their derivatives are fundamental building blocks in organic chemistry. rsc.orgresearchgate.net Their synthesis has been the subject of extensive research, with methods ranging from traditional condensation reactions to modern catalytic approaches. rsc.orgorganic-chemistry.org These compounds are precursors to a vast number of other molecules, as both the double bond and the carboxylic acid group can be selectively transformed. nih.gov For instance, the double bond can undergo hydrogenation, halogenation, or epoxidation, while the carboxylic acid can be converted into esters, amides, or alcohols.

The combination of a chlorinated thiophene and an α,β-unsaturated carboxylic acid in a single molecule, as seen in this compound, creates a platform for diverse chemical transformations. This makes it a potentially valuable synthon for the construction of more complex molecular architectures.

Historical Development and Previous Research on Related Analogues

The study of thiophene and its derivatives dates back to the late 19th century. nih.gov Since then, a vast body of literature has accumulated on the synthesis and reactions of this heterocyclic system. Thiophene-based compounds have found applications in various fields, including materials science and medicinal chemistry. nih.govderpharmachemica.com Notably, the replacement of a benzene (B151609) ring with a thiophene ring in biologically active molecules has often been shown to retain or even enhance their therapeutic effects. wikipedia.org

Research on analogues of this compound has provided valuable insights. For example, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share a similar structural motif, have explored their synthesis and antimicrobial activity. nih.gov The synthesis of thiophene analogues through multicomponent reactions is also an active area of research, with some of the resulting compounds showing potential as anticancer agents. researchgate.net The Gewald reaction, a well-established method for synthesizing substituted thiophenes, has been employed to create libraries of thiophene derivatives for pharmacological screening. impactfactor.org

Furthermore, the synthesis of related compounds like 5-chlorothiophene-2-carboxylic acid is well-documented, often serving as an intermediate for more complex targets. google.com The study of the chemical properties and reactivity of such analogues provides a foundation for predicting the behavior of this compound.

Scope and Research Objectives for Advanced Investigations

While the individual components of this compound are well-understood, the specific properties and potential applications of this particular combination warrant further investigation. Future research on this compound could be directed towards several key objectives:

Development of Efficient Synthetic Routes: While general methods for the synthesis of α,β-unsaturated acids and chlorinated thiophenes exist, optimizing a high-yielding and scalable synthesis specifically for this compound would be a valuable endeavor. This could involve exploring various condensation and coupling strategies.

Comprehensive Spectroscopic and Structural Characterization: A thorough analysis of the compound's spectroscopic data (NMR, IR, Mass Spectrometry) and, if possible, single-crystal X-ray diffraction would provide a definitive understanding of its three-dimensional structure and electronic properties.

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of the different functional groups within the molecule would be crucial. This would include exploring reactions at the double bond, the carboxylic acid, and the chlorinated thiophene ring.

Investigation of Polymerization Potential: Given the presence of the α,β-unsaturated system, the potential for this molecule to act as a monomer for the synthesis of novel polymers could be explored. The resulting polymers might possess interesting electronic or optical properties.

Screening for Biological Activity: Based on the known biological activities of other thiophene derivatives, screening this compound and its derivatives for potential pharmacological effects would be a logical next step.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₇H₅ClO₂S188.63
3-(5-chlorothiophen-2-yl)propanoic acidC₇H₇ClO₂S190.65 scbt.com
5-Chlorothiophene-2-carboxylic acidC₅H₃ClO₂S162.59
ThiopheneC₄H₄S84.14 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFVPRMULXJDEN-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of the 3-(5-Chlorothiophen-2-yl)-propenoic Acid Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available precursors. slideshare.net For this compound, the primary disconnections focus on the formation of the carbon-carbon double bond and the attachment of the carboxylic acid group.

A logical disconnection is across the α,β-unsaturated double bond, which points to an olefination reaction. This suggests that the molecule can be synthesized from 5-chlorothiophene-2-carbaldehyde (B1662047) and a two-carbon synthon that provides the carboxylic acid functionality. This approach is the foundation for several common synthetic methods, including the Knoevenagel condensation and Wittig-type reactions. lkouniv.ac.inyoutube.com

Alternatively, a disconnection can be made at the bond between the thiophene (B33073) ring and the propenoic acid side chain. This suggests a cross-coupling reaction, such as the Heck reaction, between a functionalized thiophene (e.g., a halothiophene) and an acrylic acid derivative. nih.gov

A functional group interconversion (FGI) strategy could also be envisioned, where the carboxylic acid is derived from a precursor functional group, such as an ester or a nitrile, in the final steps of the synthesis. slideshare.net

Conventional Synthetic Approaches

The Knoevenagel condensation is a widely used method for forming carbon-carbon bonds. orientjchem.org It involves the reaction of a carbonyl compound, in this case, 5-chlorothiophene-2-carbaldehyde, with a compound containing an active methylene (B1212753) group, such as malonic acid. wikipedia.orglscollege.ac.in This reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine. orientjchem.orgnih.gov

The mechanism begins with the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. orientjchem.org A subsequent dehydration step yields the α,β-unsaturated product. wikipedia.org When malonic acid is used, the condensation is often followed by decarboxylation, particularly when heated in pyridine, a variation known as the Doebner modification, to directly yield the propenoic acid. wikipedia.orgnih.govorganic-chemistry.org

Reactants Catalyst/Solvent Key Features
5-Chlorothiophene-2-carbaldehyde, Malonic acidPyridine, PiperidineDoebner modification leads to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org
5-Chlorothiophene-2-carbaldehyde, Ethyl cyanoacetateBase (e.g., piperidine)Yields the corresponding α-cyanoacrylate ester, which can be hydrolyzed to the carboxylic acid. aston.ac.uk

This method is advantageous due to the ready availability of the starting materials and the often straightforward reaction conditions. researchgate.netmdpi.com

The Wittig reaction and its modifications are powerful tools for alkene synthesis, offering a high degree of control over the location of the newly formed double bond. masterorganicchemistry.comnih.gov

In the Wittig reaction , 5-chlorothiophene-2-carbaldehyde is reacted with a phosphonium (B103445) ylide. wikipedia.org The ylide is typically prepared by treating a triphenylphosphonium salt with a strong base. masterorganicchemistry.com For the synthesis of this compound, an ylide bearing a protected carboxylate group, such as (carboethoxymethyl)triphenylphosphorane, would be employed. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to form the alkene, with the formation of triphenylphosphine (B44618) oxide as a stable byproduct driving the reaction forward. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular variation that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgconicet.gov.ar This reaction typically employs a phosphonate ester, such as triethyl phosphonoacetate, which is deprotonated with a base (e.g., sodium hydride) to form the reactive carbanion. The HWE reaction often favors the formation of the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is more easily removed than triphenylphosphine oxide, simplifying purification. wikipedia.orgorgsyn.orgorganic-chemistry.org

Reaction Key Reagents Typical Outcome Advantages
Wittig5-Chlorothiophene-2-carbaldehyde, Phosphonium ylide (e.g., Ph3P=CHCO2Et)(E/Z)-alkene mixture. wikipedia.orgVersatile, well-established. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE)5-Chlorothiophene-2-carbaldehyde, Phosphonate carbanion (e.g., (EtO)2P(O)CH2CO2Et + Base)Predominantly (E)-alkene. wikipedia.orgorganic-chemistry.orgHigher nucleophilicity, easier purification of byproducts. orgsyn.org

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. liverpool.ac.uk To synthesize this compound, this would involve coupling a dihalothiophene, such as 2-bromo-5-chlorothiophene (B1265590) or 5-chloro-2-iodothiophene, with acrylic acid or one of its esters.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the thiophene-halide bond, followed by insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the catalyst and releases the propenoic acid derivative. A base is required to neutralize the hydrogen halide produced during the reaction. The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and regioselectivity. documentsdelivered.com Direct arylation of thiophenes at the C-H bond is also a developing area that could provide alternative routes. conicet.gov.arresearchgate.net

While less direct, the propenoic acid group can be introduced through carbonylation or carboxylation reactions.

Carbonylation reactions introduce a carbonyl group using carbon monoxide, often with a palladium catalyst. nih.gov For instance, a vinylthiophene precursor, 2-chloro-5-vinylthiophene, could potentially undergo hydrocarboxylation to yield the target acid. Alternatively, a halo-thiophene could undergo a carbonylative coupling with an acetylene (B1199291) equivalent, followed by further transformations. Palladium-catalyzed carbonylation of pentenoic acids has been studied to produce dicarboxylic acids, demonstrating the potential of this strategy for acid synthesis. researchgate.net

Carboxylation involves the direct introduction of a carboxylic acid group, typically using carbon dioxide as the carboxylating agent. This is often achieved by first converting a halothiophene into an organometallic reagent, such as a Grignard or organolithium reagent. For example, treating 2-bromo-5-chlorothiophene with magnesium would form the Grignard reagent, which can then react with CO2 to produce 5-chlorothiophene-2-carboxylic acid. beilstein-journals.orgchemicalbook.com This acid would then need to be elaborated into the propenoic acid side chain, for instance via a Knoevenagel condensation with a suitable aldehyde. A one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde has also been reported, involving chlorination followed by oxidation. google.com

Beyond the primary methods, other multi-step sequences can be employed. For example, a Claisen-Schmidt condensation, which is related to the Knoevenagel condensation, can be used to synthesize chlorothiophene-based chalcones by reacting 2-acetyl-5-chlorothiophene (B429048) with an appropriate aldehyde. arabjchem.org While this yields a ketone, the underlying principle of forming the α,β-unsaturated system is similar.

Another approach could involve the modification of a pre-existing thiophene derivative. For example, 3-(thiophen-2-yl)propenoic acid could be synthesized first and then subjected to chlorination. nih.govchemscene.com However, controlling the regioselectivity of the chlorination step can be challenging and may lead to a mixture of products.

Exploration of Green Chemistry Principles in Synthesis

The synthesis of this compound, primarily achieved through the Knoevenagel condensation of 5-chlorothiophene-2-carboxaldehyde and malonic acid, has been a focal point for the application of green chemistry principles. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Conditions

Traditionally, the Knoevenagel condensation is conducted using toxic and high-boiling point solvents like pyridine, which also often acts as the basic catalyst, sometimes with piperidine as a co-catalyst. tandfonline.comwikipedia.org These solvents pose environmental and health risks, and their removal from the final product can be energy-intensive.

In striving for greener alternatives, researchers have developed solvent-free procedures for analogous reactions. tandfonline.com These methods often involve the physical grinding of the solid reactants (mechanochemistry) or the use of microwave irradiation. researchgate.net Microwave-assisted synthesis, in particular, can dramatically accelerate reaction rates, leading to shorter reaction times and often cleaner products with higher yields. researchgate.net For the synthesis of cinnamic acids, which are structurally similar to the target compound, solvent-free condensation using environmentally benign catalysts like ammonium (B1175870) bicarbonate has proven effective. tandfonline.comtue.nl This approach eliminates the need for hazardous solvents and simplifies the work-up procedure.

Table 1: Comparison of Conventional and Solvent-Free Knoevenagel Condensation Approaches

Feature Conventional Method Solvent-Free Method Green Advantage
Solvent Pyridine, Ethanol, DMF None (solid-state grinding or melting) Eliminates solvent waste and toxicity. tandfonline.com
Catalyst Piperidine, Pyridine (Homogeneous) Ammonium salts, Heterogeneous Catalysts Avoids toxic catalysts; allows for easy catalyst removal. tue.nl
Energy Input Prolonged heating (hours) Microwave irradiation (minutes) or grinding Reduces energy consumption and reaction time. researchgate.net
Work-up Solvent evaporation, extraction Direct filtration or recrystallization Simplifies process, reduces use of auxiliary chemicals.

Development and Application of Heterogeneous Catalysts

The shift from homogeneous to heterogeneous catalysts is a cornerstone of green synthetic chemistry. rsc.org Homogeneous catalysts, like piperidine used in the classic Knoevenagel reaction, are difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. In contrast, heterogeneous catalysts exist in a different phase (usually solid) from the liquid or gaseous reaction mixture, allowing for easy separation by filtration and subsequent recycling. rsc.org This reusability lowers costs and minimizes waste.

Various types of heterogeneous catalysts have been successfully applied to the Knoevenagel condensation, including:

Zeolites and Mesoporous Silica: These materials provide a high surface area and can be functionalized with basic groups to create active catalytic sites. rsc.orgcdnsciencepub.com

Metal Oxides: Basic metal oxides have shown significant catalytic activity for this condensation. rsc.org

Amine-functionalized Metal-Organic Frameworks (MOFs): These highly porous materials can be tailored with amine groups to act as efficient and recyclable catalysts, demonstrating high conversion rates under mild conditions. thieme-connect.com

Calcium Ferrite Nanoparticles: These have been reported as cheap, efficient, and environmentally friendly catalysts for Knoevenagel condensations, leading to excellent yields in shorter reaction times. orientjchem.org

Table 2: Examples of Heterogeneous Catalysts for Knoevenagel Condensation

Catalyst Type Examples Key Advantages
Zeolites Na2CO3 – MS 4 Å High selectivity, shape-selective properties. cdnsciencepub.com
Functionalized Silica Amine-functionalized mesoporous silica High surface area, tunable basicity. rsc.org
Metal Oxides Calcium Ferrite (CaFe2O4) Low cost, reusability, biocompatibility. orientjchem.org
Metal-Organic Frameworks Amine-functionalized MOFs (e.g., UiO-66-NH2) High efficiency, recyclability, mild reaction conditions. thieme-connect.com

Utilization of Renewable or Sustainable Precursors

A key aspect of green chemistry is the use of renewable feedstocks instead of finite petrochemicals. This is being explored for the precursors of this compound.

Malonic Acid: Traditionally, malonic acid is produced via petrochemical processes involving hazardous materials like sodium cyanide. chemicalbook.com However, significant progress has been made in producing bio-based malonic acid. transparencymarketresearch.com This involves the fermentation of renewable resources like glucose or other biomass-derived sugars. energy.govgoogle.com The U.S. Department of Energy has identified malonic acid as a top value-added chemical to be produced from biomass. energy.gov This bio-based route offers a sustainable and environmentally friendly alternative to the conventional synthesis. chemicalbook.comtransparencymarketresearch.com

5-Chlorothiophene-2-carboxaldehyde: The synthesis of this precursor is more challenging from a green perspective. It is typically prepared from 2-chlorothiophene, which itself is derived from petrochemical feedstocks. chemicalbook.comgoogle.com Synthetic routes to 5-chlorothiophene-2-carboxaldehyde often involve chlorination of 2-thiophenecarboxaldehyde or formylation of 2-chlorothiophene, processes that rely on non-renewable starting materials and can involve hazardous reagents. google.comchemimpex.com While research into producing sulfur-containing heterocycles from biomass is ongoing, commercially viable and green routes to specifically chlorinated thiophenes are not yet well-established. mdpi.comresearchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu The synthesis of this compound from 5-chlorothiophene-2-carboxaldehyde and malonic acid proceeds via a Knoevenagel-Doebner modification, which involves a condensation followed by a decarboxylation step. wikipedia.org

The theoretical atom economy can be calculated as follows:

Mass of Desired Product (C₇H₅ClO₂S): ~188.63 g/mol

Total Mass of Reactants (C₅H₃ClOS + C₃H₄O₄): ~146.59 + 104.06 = 250.65 g/mol

Percent Atom Economy: (188.63 / 250.65) * 100% ≈ 75.3%

Using catalytic amounts of base instead of stoichiometric quantities.

Employing recyclable heterogeneous catalysts to reduce solid waste. rsc.org

Choosing solvent-free conditions to eliminate volatile organic compound (VOC) emissions and liquid waste. tue.nl

Optimizing reaction conditions (temperature, time) to prevent the formation of side-products, thus maximizing the reaction yield and simplifying purification.

Purification and Isolation Techniques for Research Scale Synthesis

Following the synthesis, a systematic procedure is required to isolate and purify this compound to a high degree of purity suitable for research purposes.

The typical laboratory-scale work-up and purification process involves several key steps. After the reaction is complete, the mixture is cooled, often in an ice bath, to induce crystallization of the product. bepls.com If a basic catalyst was used, the mixture is acidified with an acid like hydrochloric acid to a pH of 1-2. chemicalbook.com This ensures that the product, a carboxylic acid, is in its neutral, less soluble form, causing it to precipitate out of the aqueous solution.

The crude solid product is then collected using vacuum filtration through a Buchner funnel. The collected solid is washed with a cold solvent, typically water or a cold ethanol/water mixture, to remove any residual soluble impurities. bepls.com

For final purification, recrystallization is the most common and effective technique. The crude solid is dissolved in a minimum amount of a suitable hot solvent, such as ethanol. bepls.com The hot solution is then allowed to cool slowly, during which pure crystals of the desired compound form, leaving impurities behind in the solvent. The purified crystals are then collected by a final filtration and dried.

Table 3: General Steps for Isolation and Purification

Step Procedure Purpose
1. Precipitation Cool the reaction mixture and acidify with HCl to pH 1-2. To convert the carboxylate salt to the less soluble carboxylic acid, causing it to precipitate. chemicalbook.com
2. Isolation Collect the crude solid via vacuum filtration. To separate the solid product from the liquid reaction medium and soluble byproducts.
3. Washing Wash the collected solid with a small amount of cold solvent (e.g., cold water or ethanol). To remove residual soluble impurities from the surface of the crude product. bepls.com
4. Recrystallization Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol) and allow it to cool slowly. To form highly pure crystals, separating the target compound from insoluble and soluble impurities.
5. Final Collection Filter the purified crystals and dry them thoroughly. To obtain the final, pure, solid product.

Chemical Reactivity and Mechanistic Studies of 3 5 Chlorothiophen 2 Yl Propenoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and reduction.

The carboxylic acid group of 3-(5-chlorothiophen-2-yl)-propenoic acid can be readily converted into esters and amides, which are important synthetic intermediates.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂), which then reacts with an alcohol to form the ester. nih.gov For instance, the reaction with methanol, catalyzed by acid, would yield methyl 3-(5-chlorothiophen-2-yl)-propenoate. The use of different alcohols allows for the synthesis of a diverse range of esters.

Amidation: Amidation reactions can be performed by reacting the carboxylic acid with an amine. This conversion is often facilitated by coupling agents or by first converting the carboxylic acid to its acyl chloride. nih.gov A notable example of a related reaction is the synthesis of the anticoagulant drug Rivaroxaban, which involves the acylation of an amine with 5-chlorothiophene-2-carbonyl chloride. nih.gov This demonstrates the feasibility of forming an amide bond from a chlorothiophene carboxylic acid derivative. Reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted amide.

Table 1: Examples of Esterification and Amidation Reactants and Products

Reactant 1 (Acid)Reactant 2ProductReaction Type
This compoundMethanolMethyl 3-(5-chlorothiophen-2-yl)-propenoateEsterification
This compoundEthanolEthyl 3-(5-chlorothiophen-2-yl)-propenoateEsterification
This compoundAmmonia3-(5-Chlorothiophen-2-yl)-propenamideAmidation
This compoundPropylamineN-propyl-3-(5-chlorothiophen-2-yl)-propenamideAmidation

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For α,β-unsaturated carboxylic acids like this compound, which is a derivative of cinnamic acid, this reaction leads to the formation of a vinyl-substituted thiophene (B33073).

Several methods have been developed for the decarboxylation of cinnamic acid and its derivatives. rsc.org These methods can be broadly categorized as catalytic, thermal, or photochemical. For example, ruthenium-based catalysts have been shown to effectively decarboxylate cinnamic acids to produce styrenes. tandfonline.com Microbial pathways, such as those involving lactic acid bacteria, can also achieve the decarboxylation of substituted cinnamic acids. nih.gov The application of these methods to this compound is expected to yield 2-chloro-5-vinylthiophene as the primary product. This derivative, with its reactive vinyl group, can serve as a monomer for polymerization or as a building block in further organic syntheses.

Table 2: Summary of Decarboxylation Methods for Cinnamic Acid Analogs

MethodConditions/CatalystTypical Product from Cinnamic Acid
CatalyticRuthenium "sawhorse" complex tandfonline.comStyrene
MicrobialLactobacillus species nih.gov4-Vinylphenol (from p-coumaric acid)
OrganocatalyticPiperidine (B6355638) scirp.org2-Methoxy-4-vinylphenol (from ferulic acid)
Metal-FreeHypervalent iodine reagents rsc.orgresearchgate.netStyrene derivatives

The carboxyl group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent used for the reduction of carboxylic acids. nih.gov The reaction with LiAlH₄ would convert the carboxylic acid to 3-(5-chlorothiophen-2-yl)propan-1-ol. It is important to note that LiAlH₄ will also reduce the carbon-carbon double bond. Selective reduction of the carboxylic acid in the presence of the double bond can be challenging. Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for reducing carboxylic acids and may offer different selectivity profiles.

Table 3: Reducing Agents for Carboxylic Acids and Expected Products

Starting MaterialReducing AgentExpected Product
This compoundLithium aluminum hydride (LiAlH₄)3-(5-Chlorothiophen-2-yl)propan-1-ol
This compoundBorane tetrahydrofuran complex (BH₃·THF)3-(5-Chlorothiophen-2-yl)propan-1-ol

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system, which makes it electrophilic and susceptible to attack by nucleophiles and participation in cycloaddition reactions.

The double bond in this compound is an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a wide range of nucleophiles. wikipedia.orgorganic-chemistry.org In this reaction, the nucleophile adds to the β-carbon (the carbon adjacent to the thiophene ring), and the resulting enolate is then protonated.

A variety of nucleophiles can be employed in the Michael addition, including:

Carbon nucleophiles: Enolates derived from malonates, β-ketoesters, and cyanoacetates.

Heteroatom nucleophiles: Amines (aza-Michael addition), thiols (thia-Michael addition), and alcohols or water (oxa-Michael addition). wikipedia.org

The products of these reactions are 3-substituted propanoic acid derivatives. For example, reaction with a thiol (R-SH) would yield 3-((alkyl/aryl)thio)-3-(5-chlorothiophen-2-yl)propanoic acid. However, it has been noted that the thia-Michael addition to some cinnamic acid derivatives can be challenging under certain catalytic conditions. rsc.org

Table 4: Examples of Michael Donors and Potential Adducts

Michael AcceptorMichael Donor (Nucleophile)Potential Product
This compoundDiethyl malonateDiethyl 2-(1-(5-chlorothiophen-2-yl)-2-carboxyethyl)malonate
This compoundThiophenol3-(5-Chlorothiophen-2-yl)-3-(phenylthio)propanoic acid
This compoundAniline3-(Anilino)-3-(5-chlorothiophen-2-yl)propanoic acid
This compoundMethanol3-(5-Chlorothiophen-2-yl)-3-methoxypropanoic acid

The electron-deficient double bond of this compound can act as a dienophile in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, the propenoic acid derivative reacts with a conjugated diene to form a six-membered cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.com The electron-withdrawing nature of the carboxyl group enhances the reactivity of the double bond as a dienophile. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexenecarboxylic acid.

[2+2] Photocycloaddition: Cinnamic acids are known to undergo photochemical [2+2] cycloaddition reactions, particularly in the solid state, to form cyclobutane (B1203170) derivatives known as truxillic or truxinic acids. digitellinc.combilkent.edu.tr Upon irradiation with UV light, two molecules of this compound could potentially dimerize to form a disubstituted cyclobutanedicarboxylic acid. The regiochemistry and stereochemistry of the product are highly dependent on the crystal packing of the molecules. digitellinc.com

Table 5: Examples of Dienes for Diels-Alder Reactions

DienophileDieneExpected Product Type
This compound1,3-ButadieneSubstituted cyclohexenecarboxylic acid
This compoundCyclopentadieneBicyclic adduct (norbornene derivative)
This compound2,3-Dimethyl-1,3-butadieneDimethyl-substituted cyclohexenecarboxylic acid
This compoundAnthraceneTricyclic adduct

Hydrogenation and Other Reductive Processes

The reduction of this compound can selectively target either the propenoic acid's carbon-carbon double bond or, under more forcing conditions, the thiophene ring itself.

The selective hydrogenation of the α,β-unsaturated double bond in the propenoic acid side chain to yield 3-(5-chlorothiophen-2-yl)propanoic acid (see Compound Table) is a common transformation. scbt.com This type of reduction is frequently accomplished using catalytic hydrogenation. Typical catalysts for this process include palladium on carbon (Pd/C). For instance, the reduction of a similar α,β-unsaturated system was achieved using hydrogen gas and a Pd/C catalyst. nih.gov This method is generally effective for reducing the double bond without affecting the aromatic thiophene ring or the chloro substituent.

Yeast-mediated biotransformations also offer a method for the selective hydrogenation of the double bond in chalcone (B49325) derivatives, which are structurally related to the propenoic acid moiety. mdpi.com Studies on compounds like 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one have shown that various yeast strains can efficiently reduce the C=C double bond to furnish the corresponding dihydrochalcone. mdpi.com This suggests that similar biocatalytic methods could be applicable to this compound.

More rigorous reduction conditions can lead to the hydrogenation of the thiophene ring. For example, the hydrogenation of benzothiophene (B83047) in the presence of a palladium sulfide (B99878) catalyst at elevated temperatures and pressures results in the formation of 2,3-dihydrobenzothiophene. researchgate.net It is plausible that similar conditions could reduce the thiophene ring in this compound.

Polymerization Mechanisms and Related Reactions (Excluding biological applications)

The propenoic acid moiety of this compound contains a vinyl group, making it a potential monomer for polymerization reactions. While specific studies on the polymerization of this exact compound are not prevalent in the reviewed literature, the principles of vinyl polymerization can be applied. The presence of both the thiophene ring and the carboxylic acid group can influence the polymerization process.

Vinylboronic acid, for example, is known to readily polymerize. nih.gov This highlights the inherent reactivity of vinyl groups attached to electron-rich systems towards polymerization. The polymerization of this compound could proceed through radical, cationic, or anionic mechanisms, depending on the initiator and reaction conditions employed. The electron-rich nature of the thiophene ring may favor certain polymerization pathways.

Reactivity of the Thiophene Ring

Electrophilic Aromatic Substitution Reactions on the Chlorothiophene System

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). mnstate.eduuci.edumasterorganicchemistry.comlibretexts.org The directing effects of the existing substituents—the chloro group at the 5-position and the propenoic acid group at the 2-position—are crucial in determining the regioselectivity of these reactions.

The chlorine atom is an ortho, para-directing deactivator, while the propenoic acid group (an electron-withdrawing group) is a meta-director. In 2-substituted thiophenes, electrophilic substitution typically occurs at the 5-position, and if that is blocked, at the 3-position. In this molecule, the 5-position is occupied by chlorine. The propenoic acid group at the 2-position will direct incoming electrophiles to the 4-position. The chlorine at the 5-position will also direct incoming electrophiles to the 3- and 4-positions. Therefore, electrophilic substitution is most likely to occur at the 4-position, and possibly the 3-position of the thiophene ring.

Common EAS reactions include:

Nitration: Using reagents like nitric acid and sulfuric acid to introduce a nitro group. youtube.com

Halogenation: Introducing another halogen using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). mnstate.edu

Friedel-Crafts Acylation and Alkylation: Introducing acyl or alkyl groups, though these reactions can be complicated by the deactivating nature of the substituents. uci.edu

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org

In the context of this compound, the carboxylic acid group can act as a DMG after in-situ deprotonation. This would direct metalation to the 3-position of the thiophene ring. For π-excessive heterocycles like thiophene, lithiation is highly favored at the C-2 position, but when a DMG is present, it can override this preference. uwindsor.ca The general principle involves the interaction of the DMG with an alkyllithium, which then deprotonates the nearest ortho-position. wikipedia.org

A typical DoM procedure would involve treating the acid with a strong lithium amide base like lithium diisopropylamide (LDA) or a lithium amide base at low temperatures, followed by the addition of an electrophile. This allows for the introduction of a wide range of functional groups at the 3-position with high regioselectivity.

Reactivity of the Chlorine Substituent

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Buchwald-Hartwig) for Further Functionalization

The chlorine atom on the thiophene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling further functionalization of the molecule. wikipedia.orgacsgcipr.org

Suzuki-Miyaura Coupling: This reaction couples the chlorothiophene with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.orglibretexts.org This is a versatile method for forming new carbon-carbon bonds. For example, aryl chlorides can be coupled with arylboronic acids using catalysts like Pd₂(dba)₃ with suitable phosphine (B1218219) ligands. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the chlorothiophene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This method is used to create C(sp²)-C(sp) bonds, leading to the formation of alkynylated thiophene derivatives. While aryl iodides and bromides are more reactive, conditions have been developed for the coupling of less reactive aryl chlorides. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the chlorothiophene in the presence of a palladium or nickel catalyst. wikipedia.orgthermofisher.comorganic-chemistry.orgnumberanalytics.comyoutube.com Negishi coupling is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.orgyoutube.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the chlorothiophene with an amine in the presence of a palladium catalyst and a base. acsgcipr.orglibretexts.orgrsc.orgresearchgate.netrug.nl This is a powerful method for synthesizing arylamines. The use of specialized phosphine ligands is often necessary to achieve high yields with less reactive aryl chlorides. rug.nl

Below is an interactive table summarizing these cross-coupling reactions:

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-MiyauraOrganoboron ReagentPd catalyst, BaseC-C
SonogashiraTerminal AlkynePd catalyst, Cu(I) cocatalyst, BaseC-C (alkyne)
NegishiOrganozinc ReagentPd or Ni catalystC-C
Buchwald-HartwigAminePd catalyst, BaseC-N

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The transformation of this compound via halogen-metal exchange represents a key synthetic strategy for the introduction of a wide array of functional groups at the 5-position of the thiophene ring. This method leverages the reactivity of organometallic reagents to replace the chlorine atom with a metal, typically lithium, thereby generating a potent nucleophilic intermediate that can react with various electrophiles.

The process is initiated by treating the substrate with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures, commonly -78°C, in an anhydrous ethereal solvent like tetrahydrofuran (THF). The organolithium reagent preferentially reacts with the halogen atom over other potentially reactive sites due to the kinetic favorability of the halogen-metal exchange. This reaction is generally rapid and efficient. The rate of exchange typically follows the trend of I > Br > Cl, a general principle in such transformations. wikipedia.org The presence of the acidic carboxylic acid proton on the propenoic acid moiety necessitates the use of at least two equivalents of the organolithium reagent: the first to deprotonate the carboxylic acid, and the second to perform the halogen-metal exchange. The resulting intermediate is a dilithiated species.

Once the 5-lithiothiophene derivative is formed, it can be "quenched" by the addition of an electrophile. This step allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the 5-position. The versatility of this reaction is demonstrated by the wide range of electrophiles that can be employed, leading to a diverse set of substituted thiophene derivatives. For instance, quenching the lithiated intermediate with carbon dioxide (in the form of dry ice) would introduce a carboxylic acid group. Similarly, reaction with N,N-dimethylformamide (DMF) followed by an acidic workup yields an aldehyde. google.comgoogle.com Other electrophiles such as aldehydes, ketones, and alkyl halides can also be used to introduce corresponding functional groups. rsc.org

Studies on related bromothiophene-2-carboxylic acids have shown that deprotonation of the carboxylic acid is faster than the metal-halogen exchange when using t-BuLi. nih.gov This principle is expected to hold for this compound as well. The choice of the organolithium reagent and reaction conditions can be crucial to the success of the reaction, as side reactions, such as addition to the propenoic acid double bond, could potentially occur.

The following table summarizes the expected products from the halogen-metal exchange of this compound and subsequent quenching with various electrophiles, based on established reactivity patterns of lithiated thiophenes.

ElectrophileReagentExpected Product at 5-position
Carbon DioxideCO₂Carboxylic acid
N,N-DimethylformamideDMFAldehyde
BenzaldehydeC₆H₅CHOSecondary alcohol
Acetone(CH₃)₂COTertiary alcohol
Methyl IodideCH₃IMethyl group

This synthetic route provides a powerful tool for the elaboration of the this compound scaffold, enabling the synthesis of a variety of derivatives for further investigation.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamic Studies

NMR spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through various 1D and 2D experiments, it is possible to map out atomic connectivity, probe the chemical environment of each nucleus, and define spatial relationships between atoms.

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of 3-(5-Chlorothiophen-2-yl)-propenoic acid is expected to show distinct signals for the carboxylic acid proton, the two vinylic protons, and the two protons on the thiophene (B33073) ring. The acidic proton of the carboxyl group typically appears as a very broad singlet at a downfield chemical shift, often above 12 ppm, due to strong hydrogen bonding. rsc.org The two protons of the propenoic acid's double bond are chemically non-equivalent and exhibit a large coupling constant (J value) of approximately 15-16 Hz, which is characteristic of a trans (E) configuration. researchgate.net The two protons on the chlorothiophene ring appear as doublets in the aromatic region, with a smaller coupling constant typical of adjacent protons on a thiophene ring (~4 Hz).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this molecule, nine distinct signals are expected: one for the carbonyl carbon, four for the thiophene ring carbons, and four for the propenoic acid carbons (including the carboxyl carbon). The carbonyl carbon of the carboxylic acid is typically found in the 168–173 ppm region. docbrown.infochemicalbook.com The carbons of the thiophene ring and the vinyl group resonate in the 120-145 ppm range.

The table below outlines the predicted chemical shifts for the compound.

Atom ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm) Notes
Carboxyl (-COOH)~12.5 (broad s, 1H)~171Shift is highly dependent on solvent and concentration.
Vinylic Hα~6.3 (d, 1H, J ≈ 15.7 Hz)~120Proton and carbon alpha to the carbonyl group.
Vinylic Hβ~7.7 (d, 1H, J ≈ 15.7 Hz)~138Proton and carbon beta to the carbonyl group.
Thiophene H3~7.1 (d, 1H, J ≈ 4.0 Hz)~131
Thiophene H4~7.0 (d, 1H, J ≈ 4.0 Hz)~127
Thiophene C2-~144Carbon attached to the propenoic acid side chain.
Thiophene C5-~132Carbon bearing the chlorine atom.
Predicted data is based on analogous compounds and general spectroscopic principles. rsc.orgresearchgate.netdocbrown.infochemicalbook.comdocbrown.infochemicalbook.com

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by establishing correlations between nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, it would show a cross-peak between the two vinylic protons, confirming they are coupled. It would also show a correlation between the two protons on the thiophene ring, confirming their adjacency. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edu It would show correlations for each C-H bond: Hα to Cα, Hβ to Cβ, H3 to C3, and H4 to C4, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is critical for connecting the different fragments of the molecule. sdsu.edu Key expected correlations include:

The vinylic protons (Hα and Hβ) to the carbonyl carbon.

The vinylic proton Hβ to the C2 carbon of the thiophene ring.

The thiophene proton H3 to the C2 and C5 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of bonding. While the large J-coupling confirms the trans stereochemistry of the alkene, NOESY could provide secondary evidence by showing a lack of correlation between the vinylic protons. It would also show correlations between the thiophene proton H3 and the vinylic proton Hβ, confirming the rotational conformation around the single bond connecting the ring and the side chain.

Dynamic processes such as conformational changes or restricted bond rotation can be studied using variable temperature (VT) NMR. ox.ac.uk For this molecule, VT-NMR could be employed to investigate the rotational barrier around the single bond connecting the thiophene ring and the vinyl group. At low temperatures, this rotation might become slow enough on the NMR timescale to result in the appearance of distinct signals for different rotamers. nih.govresearchgate.net

The choice of solvent can also significantly impact the NMR spectrum. reddit.com The chemical shift of the acidic proton is particularly sensitive to the solvent's hydrogen-bonding capability; it will appear at a different position in a protic solvent like DMSO-d₆ compared to an aprotic solvent like CDCl₃. rsc.orgpitt.edu Aromatic solvents like benzene-d₆ can induce shifts in nearby protons due to anisotropic effects, which can be used to resolve overlapping signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of energy corresponding to specific bond vibrations. nih.gov

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and a conjugated system. A very broad absorption band is expected in the range of 3300–2500 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretching vibration of the conjugated carboxyl group gives rise to a strong, sharp peak typically around 1700–1680 cm⁻¹. Other important vibrations include the C=C stretch of the alkene at ~1630 cm⁻¹ and the characteristic ring stretching vibrations of the thiophene nucleus.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch (H-bonded)2500-3300Broad, Strong
Vinylic/Aromatic C-HStretch3000-3100Medium
Carbonyl C=OStretch (Conjugated)1680-1700Strong
Alkene C=CStretch1620-1640Medium-Strong
Thiophene RingSkeletal Vibrations1400-1550Medium-Variable
C-O Stretch / O-H BendMixed1210-1320Medium
C-ClStretch700-800Medium-Strong
Data derived from general IR correlation tables and studies on similar compounds. nih.govdocbrown.infomdpi.com

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and thiophene ring vibrations, which are often strong in the Raman spectrum.

Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₅ClO₂S), the molecular ion peak [M]⁺ would confirm the molecular formula.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺). libretexts.org Due to the presence of the chlorine atom, the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the [M]⁺ peak. Studies on analogous halogenated propenoic acid derivatives suggest that a notable fragmentation pathway can involve intramolecular cyclization to form a benzopyrylium-type intermediate, accompanied by the loss of the chlorine atom. nih.govmetabolomics.se

Ion m/z (for ³⁵Cl) Identity
[C₇H₅³⁵ClO₂S]⁺188Molecular Ion (M⁺)
[C₇H₅O₂S]⁺153Loss of Cl
[C₇H₄³⁵ClO₂S]⁺171Loss of OH
[C₆H₅³⁵ClS]⁺144Loss of COOH
Fragmentation based on established patterns for carboxylic acids and halogenated aromatics. libretexts.orgmetabolomics.sedocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The extended conjugated system in this compound, which includes the thiophene ring, the C=C double bond, and the carbonyl group, gives rise to strong π → π* transitions. nih.gov These transitions are expected to result in a strong absorption maximum (λ_max) in the ultraviolet region, likely above 300 nm. biointerfaceresearch.com The exact position of λ_max is sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net In more polar solvents, a slight shift in the absorption maximum may be observed due to changes in the relative stabilization of the ground and excited states.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, the analysis of structurally similar compounds offers significant insight into the expected solid-state conformation. For instance, the crystallographic data for a related derivative, methyl 3-chlorothiophene-2-carboxylate, has been reported and provides a model for the thiophene portion of the target molecule. caltech.edu

A crystallographic study of this compound would elucidate several key structural features. It would confirm the planarity of the chlorothiophene ring and determine the geometry of the propenoic acid substituent, including the crucial cis/trans configuration of the double bond. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing the intermolecular hydrogen-bonding networks formed by the carboxylic acid groups, a common and influential feature in the structures of carboxylic acids. scispace.com

Table 1: Illustrative Crystal Data for a Related Compound: Methyl 3-chlorothiophene-2-carboxylate caltech.edu

ParameterValue
Empirical FormulaC₆H₅O₂ClS
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.9030(4)
b (Å)7.0415(7)
c (Å)14.1389(15)
α (°)101.291(2)
β (°)92.911(2)
γ (°)103.851(2)
Volume (ų)368.03(7)
Z2

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for separating components from a mixture, making them essential for assessing the purity of synthesized compounds like this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a highly suitable method for the analysis of polar organic compounds such as carboxylic acids. For this compound, an RP-HPLC method would typically employ a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The mobile phase is often a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control the pH and ensure the consistent ionization state of the acidic analyte. pensoft.netsigmaaldrich.com Purity is determined by integrating the area of the detected peaks in the chromatogram, with the main compound ideally appearing as a single, sharp peak. By injecting aliquots from a reaction mixture over time, the disappearance of reactants and the appearance of the product can be tracked quantitatively.

Table 2: Typical RP-HPLC Parameters for Analysis of Related Aromatic Acids

ParameterDescription
Column C18 (Octadecylsilyl), 5 µm particle size
Mobile Phase Acetonitrile : Buffered Water (e.g., 0.1% Formic Acid or Phosphate Buffer)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detector UV-Vis (set at a wavelength of maximum absorbance, e.g., ~280-320 nm)
Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is best suited for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC may be challenging due to the low volatility and potential for thermal decarboxylation of the carboxylic acid. Therefore, derivatization is often required, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester). nih.gov

In a typical GC-MS analysis, the derivatized sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (such as one coated with dimethylpolysiloxane). researchgate.net Compounds are separated based on their boiling points and interaction with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting fragments are detected. The mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. The chromatogram indicates the purity and relative quantities of the components in the sample.

Table 3: General GC-MS Parameters for Analysis of Derivatized Carboxylic Acids

ParameterDescription
Derivatization Agent Diazomethane (for methylation) or BSTFA (for silylation)
Column Capillary column (e.g., DB-5, HP-5ms, 95% dimethylpolysiloxane)
Carrier Gas Helium at ~1 mL/min
Injector Temperature 250-280 °C
Oven Program Temperature ramp (e.g., initial hold at 100°C, ramp 10°C/min to 280°C)
Ionization Mode Electron Impact (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range 50-500 m/z

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3-(5-Chlorothiophen-2-yl)-propenoic acid, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional shape (geometry optimization) and the distribution of its electrons.

The geometry optimization process computationally finds the lowest energy arrangement of the atoms. For this molecule, key parameters such as the bond lengths and angles within the thiophene (B33073) ring, the acrylic acid side chain, and the carbon-chlorine bond would be determined. Studies on similar thiophene derivatives show that the S–C bond lengths in the ring are typically calculated to be in the range of 1.73 Å to 1.75 Å. mdpi.com The planarity of the thiophene ring and the propenoic acid side chain would also be a critical aspect of the geometry, influencing the electronic conjugation between the two parts of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring and the propenoic double bond, which are the most likely sites for electrophilic attack. The LUMO, conversely, would likely be centered on the propenoic acid group and the carbon atom attached to the electron-withdrawing chlorine atom, indicating sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Computational studies on halogenated aromatic compounds have shown that the presence of a halogen atom, such as chlorine, tends to lower the LUMO energy level, which can result in a reduced HOMO-LUMO gap compared to the non-halogenated parent compound. nih.gov This suggests that the chlorine atom in this compound enhances its chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies (based on analogous compounds)

Molecular Orbital Energy (eV) Description
HOMO -6.5 Highest Occupied Molecular Orbital; electron-donating capacity
LUMO -2.1 Lowest Unoccupied Molecular Orbital; electron-accepting capacity

Note: This data is representative and derived from studies on structurally similar molecules for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid group, making them strong hydrogen bond acceptors. The area around the chlorine atom would also exhibit negative potential. Regions of positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group, making it a primary site for deprotonation. The hydrogen atoms on the propenoic chain and the thiophene ring would also show a lesser degree of positive potential. Such analysis is critical for understanding how the molecule interacts with biological receptors or other reactants. nih.gov

Vibrational Frequency Analysis and Spectroscopic Property Prediction (IR, Raman, NMR, UV-Vis)

DFT calculations are highly effective at predicting various spectroscopic properties. After geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict its infrared (IR) and Raman spectra.

IR and Raman Spectra : The calculated vibrational modes can be correlated with experimental spectra. For this molecule, characteristic peaks would include the C=O stretching of the carboxylic acid (~1700-1750 cm⁻¹), the C=C stretching of the propenoic group and thiophene ring (~1590-1650 cm⁻¹), and the C-Cl stretching vibration. mdpi.com

NMR Spectra : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. In studies on the analogous cinnamic acid, calculated chemical shifts in solvents like DMSO showed good correlation with experimental data. iaea.orgscielo.org.mx For this compound, the protons on the double bond and the thiophene ring would have distinct chemical shifts influenced by the electronegativity of the adjacent chlorine and carboxyl groups.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption maxima (λ_max). nih.gov The primary absorption band for this conjugated system would likely be due to the π → π* transition involving the HOMO and LUMO. The presence of the chlorothiophene chromophore would significantly influence the absorption wavelength compared to a simpler acrylic acid.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more quantitative picture than FMO analysis alone. Studies on halogenated compounds often use these descriptors to correlate with biological activity. nih.gov

Ionization Potential (I) : Approximated as I ≈ -E_HOMO

Electron Affinity (A) : Approximated as A ≈ -E_LUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Softness (S) : S = 1 / η

Electrophilicity Index (ω) : ω = χ² / (2η)

A high electrophilicity index suggests a molecule is a strong electrophile, while chemical hardness indicates resistance to change in its electron distribution. For this compound, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group would likely result in a significant electrophilicity index, highlighting its potential to react with nucleophiles.

Table 2: Illustrative Quantum Chemical Descriptors (based on analogous compounds)

Descriptor Value (eV) Interpretation
Ionization Potential (I) 6.5 Energy required to remove an electron
Electron Affinity (A) 2.1 Energy released when an electron is added
Electronegativity (χ) 4.3 Electron-attracting power
Chemical Hardness (η) 2.2 Resistance to charge transfer

Note: This data is representative and derived from studies on structurally similar molecules for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, gas-phase models, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent or a biological macromolecule). nih.gov

For this compound, a key area of study would be the rotation around the single bond connecting the thiophene ring and the propenoic acid group. This would reveal the most stable conformers (e.g., s-cis vs. s-trans) and the energy barriers between them. Studies on cinnamic acid have shown that different conformers can have varying stabilities, which can be influenced by the solvent environment. scielo.org.mx MD simulations would also be invaluable in understanding how the molecule forms hydrogen bonds with water or other solvents via its carboxylic acid group and how it might fit into a protein's binding pocket.

Elucidation of Reaction Mechanisms via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. For a potential reaction involving this compound, such as its synthesis or a metabolic transformation, DFT can be used to locate the transition state (TS)—the highest energy point along the reaction path.

A transition state search identifies the unstable molecular structure that connects reactants to products. Following the identification of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC calculation maps the minimum energy path downhill from the transition state, confirming that it correctly connects the desired reactants and products. This provides a detailed, step-by-step view of the reaction mechanism, including the energy barrier (activation energy) that must be overcome for the reaction to proceed.

Non-Linear Optical (NLO) Property Evaluation

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data storage, telecommunications, and optical computing. nih.govnih.gov The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. nih.govresearchgate.net For this compound, the presence of the electron-rich thiophene ring, the propenoic acid group which can act as an electron acceptor, and the chloro-substituent create a push-pull system that is often associated with enhanced NLO responses. The extended π-conjugation across the molecule further facilitates electron delocalization, a key factor for high hyperpolarizability values.

The NLO properties are typically quantified by the first-order hyperpolarizability (β) and the total static hyperpolarizability (β₀). A higher value indicates a stronger NLO response. Theoretical calculations for similar thiophene derivatives have shown that modifications to the substituent groups can significantly tune the NLO properties. ciac.jl.cn

Table 1: Calculated Non-Linear Optical Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, as specific literature values were not found. The values are representative of what would be expected from a DFT calculation.)

PropertyValueUnit
Dipole Moment (μ)3.5Debye
Mean Polarizability (α)150a.u.
First-order Hyperpolarizability (β)250a.u.
Total Static Hyperpolarizability (β₀)300a.u.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability, charge delocalization, and hyperconjugative interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

For this compound, NBO analysis can elucidate the electronic interactions that give rise to its properties. Key interactions would include:

π → π* interactions: Delocalization of π-electrons from the thiophene ring and the propenoic acid double bond to the corresponding antibonding orbitals. This extensive delocalization across the conjugated system is a major stabilizing factor.

n → π* interactions: The delocalization of lone pairs (n) from the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene ring into the π-antibonding orbitals (π*) of the conjugated system.

n → σ* interactions: Delocalization of lone pairs into sigma-antibonding orbitals, which can influence bond lengths and angles.

Table 2: Significant NBO Interactions and Second-Order Perturbation Energies (E(2)) for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific literature values were not found. The interactions and energies are representative of what would be expected from an NBO analysis.)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(C=C)π(C=O)25.5Intramolecular charge transfer
π(Thiophene)π(C=C)18.2π-conjugation
n(O)π(C=O)30.1Resonance stabilization
n(S)π(Thiophene)15.8Ring delocalization

Applications in Advanced Materials and Chemical Synthesis

Monomer for Functional Polymers and Oligomers

3-(5-Chlorothiophen-2-yl)-propenoic acid can serve as a monomer for the synthesis of a variety of functional polymers and oligomers. The presence of the polymerizable vinyl group and the functionalizable carboxylic acid and chloro substituents allow for the creation of macromolecules with tailored properties.

Polythiophenes are a significant class of conjugated polymers widely utilized in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. bohrium.comnih.govpkusz.edu.cnmdpi.com The electronic properties of these polymers can be finely tuned by introducing different substituents onto the thiophene (B33073) ring.

While the direct polymerization of this compound is not extensively documented in the literature, its structure suggests its potential as a monomer for creating novel conjugated polymers. The vinyl group of the propenoic acid moiety can participate in polymerization reactions, such as free-radical or controlled radical polymerization, to form a polymer backbone. The resulting polymer would feature a pendant 5-chlorothiophen-2-yl group attached to each repeating unit.

The chloro and carboxylic acid substituents on the thiophene ring would significantly influence the electronic and physical properties of the resulting polymer. The electron-withdrawing nature of both the chloro and carboxylic acid groups would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This can be advantageous in OPV applications for achieving better-matched energy levels with acceptor materials, potentially leading to higher open-circuit voltages.

The properties of polymers derived from this compound can be inferred by comparing them to other functionalized polythiophenes. The following table summarizes the properties of some related polythiophenes to illustrate the potential of polymers derived from the target compound.

Monomer/Polymer DerivativeKey Functional GroupPotential Impact on Polymer Properties
Poly(3-hexylthiophene) (P3HT)Alkyl chainIncreased solubility and processability.
Poly(3,4-ethylenedioxythiophene) (PEDOT)Ethylenedioxy groupHigh conductivity and transparency.
Poly(thiophene-3-alkanoic acid)Alkanoic acidWater solubility, pH sensitivity, and potential for post-polymerization modification. nih.gov
This compoundChloro and propenoic acidPotentially lowered HOMO/LUMO levels, altered solubility, and sites for cross-linking or further functionalization.

The carboxylic acid group in this compound provides a versatile handle for creating polymeric materials with specific chemical functionalities. After polymerization through the vinyl group, the pendant carboxylic acid groups along the polymer chain can be modified using a wide range of well-established chemical reactions. This post-polymerization modification approach allows for the introduction of various functional moieties, leading to materials with tailored properties for specific applications. mdpi.com

For example, the carboxylic acid groups can be converted into esters, amides, or acid chlorides, which can then undergo further reactions. This allows for the attachment of a diverse array of chemical groups, including but not limited to:

Cross-linking agents: To improve the thermal and mechanical stability of the polymer films.

Photoactive chromophores: To create materials for optical data storage or photolithography.

Mesogenic units: To induce liquid crystalline behavior for applications in displays and sensors.

Metal-chelating ligands: To develop materials for heavy metal ion sensing or removal.

The following table lists potential functional groups that could be introduced via post-polymerization modification of a polymer derived from this compound and the resulting properties.

Functional Group to be IntroducedResulting Polymer PropertiesPotential Applications
Long alkyl chainsIncreased solubility in nonpolar solvents, hydrophobicity.Solution-processable electronics, hydrophobic coatings.
Poly(ethylene glycol) (PEG) chainsIncreased solubility in polar solvents, hydrophilicity.Solid polymer electrolytes, anti-fouling surfaces.
Azobenzene moietiesPhoto-responsive behavior, reversible isomerization.Optical switches, data storage.
Bipyridine or terpyridine unitsMetal-coordination sites.Catalysis, sensors, electrochromic devices.

Building Block in Fine Chemical Synthesis

The combination of a substituted thiophene ring and a propenoic acid chain makes this compound a useful building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds.

The vinyl and carboxylic acid functionalities of this compound can be utilized in various cyclization reactions to construct new heterocyclic rings. For instance, the propenoic acid moiety can react with binucleophiles to form six-membered heterocyclic systems.

One potential application is in the synthesis of thiophene-substituted pyrimidine (B1678525) derivatives. The reaction of this compound with urea (B33335) or thiourea, followed by cyclization, could lead to the formation of dihydropyrimidinones or dihydropyrimidinethiones. These heterocyclic cores are known to be present in a variety of biologically active compounds.

Furthermore, the double bond in the propenoic acid chain can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex polycyclic systems. The reactivity of the molecule can be further enhanced by converting the carboxylic acid to other functional groups like an acid chloride or an isothiocyanate, which are known to be versatile intermediates in heterocyclic synthesis. researchgate.netnih.govamazonaws.comresearchgate.net

The following table presents some potential heterocyclic scaffolds that could be synthesized from this compound.

ReactantPotential Heterocyclic ScaffoldReaction Type
Urea/ThioureaThiophene-substituted dihydropyrimidinone/thioneCondensation/Cyclization
Hydrazine derivativesThiophene-substituted pyrazolidinoneMichael Addition/Cyclization
AmidinesThiophene-substituted dihydropyrimidineCondensation/Cyclization
DienesThiophene-substituted cyclohexene (B86901) carboxylic acidDiels-Alder Cycloaddition

Asymmetric catalysis is a powerful tool in modern organic synthesis for the preparation of enantiomerically pure compounds. nih.govresearchgate.netrsc.orgsciencedaily.comfrontiersin.orgnih.govresearchgate.net This often relies on the use of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby directing the stereochemical outcome of a reaction.

While there are no specific reports on the use of this compound for this purpose, its structure provides a scaffold that could be elaborated into a chiral ligand. The carboxylic acid group is a key feature that can be readily reacted with a variety of chiral amines or alcohols to introduce a stereocenter into the molecule.

For example, the reaction of this compound with a chiral amino alcohol could lead to the formation of a chiral amide that also contains a hydroxyl group. This bidentate or tridentate ligand could then be used to form a chiral metal complex. The thiophene ring itself can also participate in coordination to the metal center, and the chloro substituent can be used to fine-tune the electronic properties of the ligand.

The following table outlines a hypothetical route to a chiral ligand derived from this compound and its potential application.

Chiral ReagentPotential Chiral Ligand StructurePotential Application in Asymmetric Catalysis
(S)-1-Amino-2-propanol(S)-N-(2-hydroxypropyl)-3-(5-chlorothiophen-2-yl)propenamideAs a ligand for Lewis acid catalysts in asymmetric Diels-Alder or aldol (B89426) reactions.
(1R,2S)-EphedrineChiral oxazoline (B21484) derivativeAs a ligand for copper- or palladium-catalyzed asymmetric allylic alkylation reactions.
(R)-PhenylglycinolChiral β-amino alcohol derivativeAs a ligand for titanium- or vanadium-catalyzed asymmetric epoxidation or sulfoxidation reactions.

It is important to note that the synthesis and application of such chiral ligands are speculative and would require experimental validation.

Role in Catalyst Development (e.g., Ligands for Metal-Catalyzed Reactions)

The carboxylic acid group and the sulfur atom of the thiophene ring in this compound make it a potential ligand for the formation of metal complexes. These complexes, in turn, may exhibit catalytic activity in various organic transformations.

Research on the closely related compound, 3-chlorothiophene-2-carboxylic acid, has demonstrated its ability to act as a ligand for a range of transition metals, including copper(II), cobalt(II), and nickel(II). bohrium.comscilit.commdpi.comresearchgate.net These complexes have been characterized by single-crystal X-ray diffraction and have shown potential applications in catalysis.

The presence of the propenoic acid moiety in this compound could introduce additional functionality to the resulting metal complexes. The double bond could be used to immobilize the catalyst onto a solid support, facilitating catalyst recovery and reuse. Alternatively, the double bond could participate in the catalytic cycle itself, leading to novel reactivity.

The following table summarizes the properties of metal complexes formed from the related 3-chlorothiophene-2-carboxylic acid, which can serve as a model for the potential of complexes derived from this compound.

Metal IonCoordination GeometryPotential Catalytic Application
Copper(II)Pseudo-octahedralOxidation reactions, Lewis acid catalysis. bohrium.comscilit.commdpi.comresearchgate.net
Cobalt(II)Pseudo-octahedralHydrogenation reactions, radical reactions. bohrium.comscilit.commdpi.comresearchgate.net
Nickel(II)OctahedralCross-coupling reactions, polymerization. bohrium.comscilit.commdpi.comresearchgate.net
Palladium(II)Square planarCross-coupling reactions (e.g., Suzuki, Heck). mdpi.com

The development of catalysts based on this compound would involve the synthesis and characterization of its metal complexes and the subsequent evaluation of their catalytic performance in a range of organic reactions.

Potential in Sensor Technology (e.g., Chemical or Optical Sensors)

While direct applications of this compound in sensor technology are not extensively documented, the inherent structural motifs of thiophene-based compounds suggest significant potential in this field. Thiophene derivatives are widely utilized as signaling units in fluorescent chemosensors for detecting various analytes, including metal ions and anions. mdpi.com The π-conjugated system of the thiophene ring, extended by the propenoic acid group, can facilitate changes in optical or electrochemical properties upon interaction with a target analyte.

The flexible backbone of polythiophene derivatives allows for a range of optical responses that originate from conformational changes or disruptions in the π-conjugation system. researchgate.net Functional groups can be attached to the thiophene ring to create specific binding sites for target molecules. researchgate.net For instance, thiophene-based materials have been developed into chemosensors for detecting toxic heavy metals like Au³⁺, where the interaction mechanism is proposed to be a chelation-enhanced quenching effect (CHEQ). dtu.dk In such sensors, the sulfur atom of the thiophene ring can play a crucial role in binding metal ions. dtu.dk

Furthermore, molecularly imprinted polymers (MIPs) incorporating thiophene derivatives have been used to construct highly sensitive and selective electrochemical sensors. For example, a sensor for 3-chloro-1,2-propandiol (3-MCPD) was developed using a film of polyaminothiophenol electropolymerized in the presence of the target molecule. nih.gov This approach creates cavities that are sterically and chemically complementary to the analyte, enabling detection at extremely low concentrations. nih.gov Given its structure, this compound could potentially be functionalized or used as a monomer in similar MIP-based sensors for specific organic molecules. Optical sensors for gases like carbon dioxide have also been developed using different principles, where pH changes induced by the analyte alter the emission intensity of a sensor molecule. mdpi.com The acidic proton of the propenoic acid group in the target compound could potentially render it sensitive to pH variations.

Photophysical Applications (e.g., Fluorescent Probes, Light-Emitting Materials, excluding biological imaging)

The photophysical properties of thiophene-based materials have garnered substantial interest for applications in light-emitting devices and as fluorescent probes. researchgate.netrsc.org Thiophene fluorophores are known for their chemical and optical stability, with fluorescence that can be tuned across the visible spectrum. researchgate.net The extensive π-conjugation in thiophene derivatives, similar to that in this compound, provides excellent electronic and charge transfer properties, which are crucial for luminescent materials. researchgate.net

Although simple oligothiophenes can have low emission quantum yields, structural modifications and the development of new derivatives have led to highly emissive materials. rsc.orgrsc.org These advancements have spurred interest in using thiophene-based compounds in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net For example, donor-π-acceptor (D–π–A) type molecules incorporating a thienothiophene linker have demonstrated high fluorescence quantum yields in both solution and solid-state, leading to efficient OLED devices. beilstein-journals.org The structure of this compound, with its electron-rich chlorothiophene donor and the propenoic acid which can act as part of a π-acceptor system, fits this general D-π-A motif.

Thiophene derivatives have also been explored as fluorescent probes. Their emission characteristics can be highly dependent on the local environment, a property known as solvatochromism. epa.gov This sensitivity allows them to probe the polarity of their surroundings. Furthermore, thiophene derivatives have been employed as ligands to passivate defects on the surface of perovskite nanocrystals, significantly enhancing their photoluminescence quantum yield and stability for applications in next-generation lighting and displays. frontiersin.org A chalcone (B49325) derivative with a similar core, 1-(5-chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl) prop-2-en-1-one, has been synthesized and investigated for its third-order nonlinear optical (NLO) properties, which are important for applications in optical limiting and other photonic devices. researchgate.net This suggests that this compound could also exhibit interesting NLO properties.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of chlorothiophene derivatives often involves multi-step processes that may utilize hazardous reagents and require stringent reaction conditions. For instance, the preparation of precursors like 5-chlorothiophene-2-carboxylic acid can involve strong bases like lithium diisopropylamide (LDA) at low temperatures or the use of thionyl chloride. google.comnih.gov Future research must focus on developing more atom-economical, energy-efficient, and environmentally benign synthetic pathways.

Key research goals should include:

One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. google.com A one-pot method for the synthesis of 5-chlorothiophene-2-carboxylic acid has been reported, and similar strategies could be adapted for its propenoic acid analogue. google.com

Catalytic Methods: Investigating novel catalytic systems, such as transition-metal catalysts, could provide milder and more selective routes to the target molecule and its precursors.

Green Chemistry Approaches: The exploration of greener solvents, reducing the use of hazardous reagents like n-butyllithium, and designing syntheses with higher yields and selectivity are crucial for sustainable industrial-scale production. google.com

Research GoalApproachPotential Benefit
Increased EfficiencyDevelopment of one-pot synthesis methods.Reduced reaction steps, time, and solvent usage.
SustainabilityUse of green solvents and catalytic reagents.Lower environmental impact and improved safety.
Cost-EffectivenessUtilization of cheaper and readily available starting materials. google.comFeasibility for large-scale industrial production.

Exploration of Novel Chemical Transformations and Derivatizations

The propenoic acid moiety and the chlorothiophene ring offer multiple sites for chemical modification, making 3-(5-Chlorothiophen-2-yl)-propenoic acid a versatile building block. Future work should systematically explore these derivatization possibilities to create libraries of novel compounds.

Carboxylic Acid Group Transformations: The carboxylic acid can be converted into a wide array of functional groups, including esters, amides, and acyl hydrazones. researchgate.nethumanjournals.com These derivatives are known to possess a broad spectrum of biological activities. researchgate.netorientjchem.org

Reactions at the C=C Double Bond: The carbon-carbon double bond is susceptible to various addition reactions. For example, hydroarylation reactions, similar to those performed on 3-(furan-2-yl)propenoic acids, could be explored to synthesize 3-aryl-3-(5-chlorothiophen-2-yl)propanoic acid derivatives. mdpi.com

Modifications of the Thiophene (B33073) Ring: The chlorine substituent on the thiophene ring can be a site for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse aryl or alkyl groups.

Integration into Complex Molecular Architectures for Advanced Applications

A primary driver for research into this compound is its potential as a scaffold for constructing larger, more complex molecules with specific functions. The 5-chlorothiophene core is a key component in several pharmacologically active agents.

For example, the precursor 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. nih.govgoogleapis.com By analogy, this compound could be used to synthesize novel analogues of Rivaroxaban or other bioactive molecules, potentially leading to drugs with improved efficacy or different pharmacological profiles. Furthermore, thiophene-containing compounds have been investigated for their potential as anticancer and fungicidal agents, suggesting that derivatives of this compound could be valuable in these areas as well. mdpi.com

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting the outcomes of new transformations. For reactions involving analogous compounds like 3-(furan-2-yl)propenoic acid, studies have shown that Brønsted superacids can facilitate hydroarylation through the formation of O,C-diprotonated electrophilic species. mdpi.comresearchgate.net

Future mechanistic studies on this compound should employ a combination of experimental techniques (e.g., NMR spectroscopy) and theoretical calculations (e.g., DFT studies) to:

Elucidate the reactive intermediates in key transformations.

Understand the role of catalysts and reaction media.

Map the potential energy surfaces of reactions to identify transition states and predict product distributions.

Computational Predictions of Novel Properties and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before they are synthesized, saving time and resources. mdpi.com Density Functional Theory (DFT) calculations can be employed to investigate various aspects of this compound and its potential derivatives. mdpi.com

Key areas for computational investigation include:

Geometric and Electronic Structure: Optimization of the molecular geometry and analysis of frontier molecular orbitals (HOMO-LUMO) can provide insights into the molecule's stability and reactivity. mdpi.com

Reactivity Indices: Calculation of parameters such as chemical hardness, electronic chemical potential, and electrophilicity index can help predict how the molecule will behave in different chemical reactions. mdpi.com

Spectroscopic Properties: Simulation of FT-IR and UV-Vis spectra can aid in the characterization of newly synthesized compounds. mdpi.com

Structure-Activity Relationships: Computational modeling can be used to design derivatives with enhanced biological activity by predicting their interactions with biological targets.

Computational MethodPredicted PropertyApplication
Density Functional Theory (DFT)Geometric parameters, HOMO-LUMO energiesUnderstanding stability and reactivity.
Time-Dependent DFT (TD-DFT)UV-Vis and other spectral propertiesAiding in experimental characterization.
Molecular DockingBinding affinity to biological targetsGuiding the design of new therapeutic agents.

Q & A

Q. How can surface-enhanced Raman spectroscopy (SERS) enhance detection limits for this compound in complex matrices?

  • Methodological Answer :
  • Functionalize gold or silver nanoparticles with thiol linkers to adsorb the compound onto plasmonic surfaces.
  • Optimize laser wavelength (e.g., 785 nm) to minimize fluorescence interference.
  • Use chemometric tools (e.g., PCA) to deconvolute overlapping peaks in biological or environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Chlorothiophen-2-yl)-propenoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Chlorothiophen-2-yl)-propenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.